
ethyl (Z)-3-anilino-2-cyano-3-(methylsulfanyl)-2-propenoate
Übersicht
Beschreibung
The compound “ethyl (Z)-3-anilino-2-cyano-3-(methylsulfanyl)-2-propenoate” appears to contain several functional groups, including an ethyl group, an anilino group (which is a type of amino group attached to a phenyl ring), a cyano group, a methylsulfanyl group, and a propenoate group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the anilino group might participate in reactions typical of amines, and the cyano group might undergo reactions typical of nitriles .Wissenschaftliche Forschungsanwendungen
1. Radical-Carbon Bond-Forming Reactions
Ethyl (Z)-3-anilino-2-cyano-3-(methylsulfanyl)-2-propenoate has been utilized in radical carbon–carbon bond-forming reactions. These reactions demonstrate significant efficiency and stereoselectivity, as highlighted in the study by Gómez et al. (1994), where the compound was used in the presence of carbon-centred radicals, leading to the formation of reduced and coupled products (Gómez, López, & Fraser-Reid, 1994).
2. Molecular Structural Analysis
Liu et al. (2012) conducted a study focusing on the molecular structural analysis of similar compounds. Although not directly examining ethyl (Z)-3-anilino-2-cyano-3-(methylsulfanyl)-2-propenoate, insights into the molecular structure and bonding characteristics can be inferred from related studies, which can be pivotal in understanding its chemical properties and applications (Liu, Zhang, Cai, Xu, & Shen, 2012).
3. Supramolecular Interactions
Zhang et al. (2011) explored the supramolecular interactions in compounds similar to ethyl (Z)-3-anilino-2-cyano-3-(methylsulfanyl)-2-propenoate. Their study highlighted the presence of rare N⋯π and O⋯π interactions, which are crucial for understanding the compound's potential in forming complex molecular structures (Zhang, Wu, & Zhang, 2011).
4. Synthesis and Transformation
The synthesis and transformation of related compounds provide insights into the chemical versatility of ethyl (Z)-3-anilino-2-cyano-3-(methylsulfanyl)-2-propenoate. For instance, Bevk et al. (2001) detailed the synthesis and reactions of a similar compound, suggesting the potential for creating a variety of chemically modified derivatives (Bevk, Kmetič, Rečnik, Svete, Golič, Golobič, & Stanovnik, 2001).
5. Quantum Calculations and Theoretical Analysis
Ramazani et al. (2017) conducted quantum calculations and theoretical analyses on a structurally similar compound. Their work involved optimizing the geometry using theoretical methods and examining various electronic properties, which can be extrapolated to understand the electronic structure of ethyl (Z)-3-anilino-2-cyano-3-(methylsulfanyl)-2-propenoate (Ramazani, Sheikhi, & Yahyaei, 2017).
Wirkmechanismus
Target of Action
Ethyl (Z)-3-anilino-2-cyano-3-(methylsulfanyl)-2-propenoate is a complex organic compoundSimilar compounds have been reported to interact with various biological targets . For instance, cyanoacetamide-N-derivatives, which share some structural similarities with the compound , are known to be precursors for heterocyclic synthesis and have diverse biological activities .
Mode of Action
For instance, cyanoacetamide derivatives are known to undergo various condensation and substitution reactions .
Biochemical Pathways
For example, cyanoacetamide derivatives are known to be involved in the formation of biologically active novel heterocyclic moieties .
Pharmacokinetics
The pharmacokinetics of similar compounds have been investigated . For instance, the pharmacokinetics of certain 2-methylsulfanyl-1,4-dihydropyrimidines derivatives were studied, and their maximum plasma concentration (Cmax), area under the concentration-time curve (AUC), and time to reach Cmax (Tmax) were determined .
Result of Action
Similar compounds have been reported to induce various mutations for different phenotypic traits, thereby increasing the genetic diversity .
Action Environment
Environmental factors are known to play a significant role in the action of similar compounds .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 3-anilino-2-cyano-3-methylsulfanylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-13(16)11(9-14)12(18-2)15-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJJUZCQEIWUAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(NC1=CC=CC=C1)SC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400769 | |
| Record name | MS-6201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61485-25-4 | |
| Record name | MS-6201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

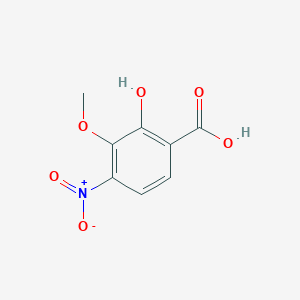
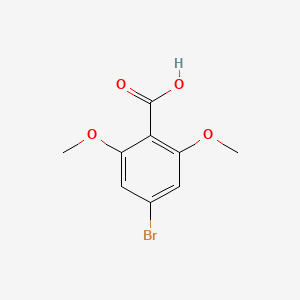
![4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B3054583.png)
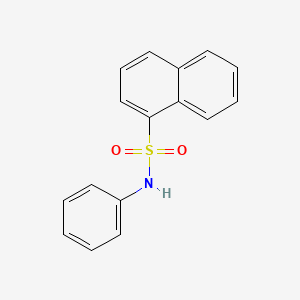
![Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy-](/img/structure/B3054585.png)

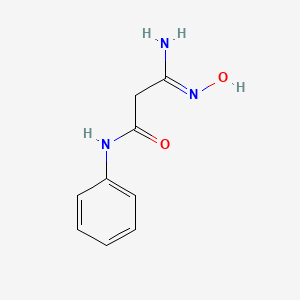
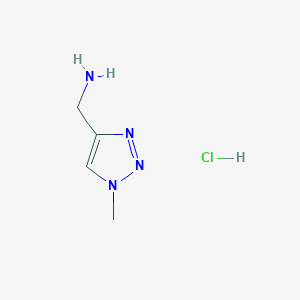
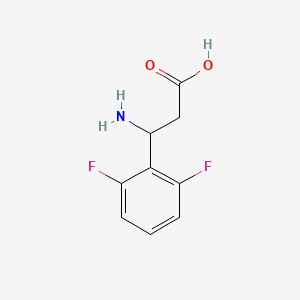
![Imidazo[1,5-a]pyridinium, 2-amino-, bromide](/img/structure/B3054593.png)



